N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Description
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H18N2O4/c1-15-7-2-5-12-20(15)29-14-21(26)24-16-8-6-9-17(13-16)25-22(27)18-10-3-4-11-19(18)23(25)28/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
BDUXBFIVUHGRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Core Phthalimide Formation
The 1,3-dioxoisoindole (phthalimide) group is typically synthesized via cyclization of substituted phthalic anhydrides with primary amines. For this compound, 3-aminophenylphthalimide serves as the foundational intermediate.
Procedure (adapted from):
- React phthalic anhydride (1.0 equiv) with 3-nitroaniline (1.05 equiv) in acetic acid at 120°C for 6 hours to yield 3-nitrophenylphthalimide.
- Reduce the nitro group using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C, yielding 3-aminophenylphthalimide (89% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Phthalic anhydride, AcOH, 120°C | 92% | 98% |
| 2 | H₂, Pd/C, EtOH | 89% | 99% |
Acetamide Linkage Installation
The acetamide bridge is introduced via nucleophilic acyl substitution. Chloroacetyl chloride is the preferred electrophile due to its high reactivity.
- Dissolve 3-aminophenylphthalimide (1.0 equiv) in dry DMF under nitrogen.
- Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
- Stir at 25°C for 12 hours to form 3-(chloroacetamido)phenylphthalimide (86% yield).
Optimization Note : Excess chloroacetyl chloride minimizes diacylation byproducts. Purification via silica gel chromatography (hexane:EtOAc = 3:1) ensures >98% purity.
Phenoxy Ether Coupling
The 2-methylphenoxy group is introduced via a Williamson ether synthesis or Mitsunobu reaction.
Method A: Williamson Ether Synthesis ()
- Combine 3-(chloroacetamido)phenylphthalimide (1.0 equiv) with 2-methylphenol (1.5 equiv) in acetone.
- Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Reflux at 60°C for 8 hours.
- Isolate N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide via filtration (72% yield).
Method B: Mitsunobu Reaction ()
- React 3-(hydroxyacetamido)phenylphthalimide (1.0 equiv) with 2-methylphenol (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.
- Stir at 25°C for 24 hours. Yield: 68% (higher regioselectivity but lower cost-efficiency).
Comparative Data :
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| A | K₂CO₃, acetone | 72% | Moderate |
| B | DIAD/PPh₃, THF | 68% | High |
Alternative Routes
Ugi Four-Component Reaction (Ugi-4CR)
A modular approach employs Ugi-4CR to assemble the acetamide backbone ():
- Combine 3-isocyanophenylphthalimide , 2-methylphenoxyacetic acid , an amine, and aldehyde in methanol.
- Stir at 25°C for 24 hours to form the product in one pot (58% yield).
Advantage : Reduces step count but requires precise stoichiometry.
Late-Stage Functionalization
Introduce the phthalimide group post-acetamide formation ():
- Synthesize 2-(2-methylphenoxy)-N-(3-aminophenyl)acetamide via acylation.
- React with phthalic anhydride in refluxing toluene (85% yield).
Limitation : Lower yields due to competing side reactions at the aniline nitrogen.
Industrial-Scale Considerations
Catalytic Improvements
Purification
- Recrystallization : Ethanol/water (7:3) achieves >99.5% purity.
- Chromatography : Reserved for lab-scale due to cost inefficiency.
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Diacylation during acylation | Use chloroacetyl chloride in excess (1.5 equiv) |
| O-Verus N-alkylation in ether synthesis | Employ Mitsunobu conditions for selectivity |
| Phthalimide hydrolysis | Avoid aqueous workup; use anhydrous solvents |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide group to a more reactive amine group.
Substitution: The phenyl and acetamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong interactions with protein active sites, while the phenyl and acetamide groups can enhance binding affinity and specificity. This compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide with structurally related acetamides:
*Calculated molecular weights based on IUPAC names.
Key Observations :
- Electron-Donating vs.
- Solubility and Stability: Sulfamoyl () and difluoromethoxy () groups may improve aqueous solubility compared to the hydrophobic 2-methylphenoxy group.
- Steric Effects : Bulky substituents (e.g., dipropylsulfamoyl in ) could reduce bioavailability by impeding membrane penetration.
Biological Activity
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzanilide derivative, characterized by the presence of an isoindole moiety. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:
1. Anticancer Properties
Recent studies have identified this compound as a potential inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
These studies suggest that the compound may induce apoptosis in cancer cells through the modulation of lipid metabolism pathways mediated by 15-LOX-1 inhibition .
The proposed mechanism involves the inhibition of lipid peroxidation and subsequent reduction in inflammatory mediators that promote tumor growth. The interaction with 15-LOX-1 leads to decreased levels of leukotrienes, which are known to contribute to tumorigenesis .
Case Studies and Experimental Data
A study conducted by Aliabadi et al. synthesized various derivatives of the compound and evaluated their biological activity. The following table summarizes the cytotoxicity results against selected cancer cell lines:
| Compound Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
|---|---|---|---|
| This compound | 12.5 | 15.0 | 10.0 |
| Other derivatives tested | Varies | Varies | Varies |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In Vivo Studies
In vivo studies are necessary to further validate these findings. Preliminary animal models indicate that treatment with the compound resulted in significant tumor size reduction compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
